molecular formula C7H3Cl5 B076638 3,4-Dichlorobenzotrichloride CAS No. 13014-24-9

3,4-Dichlorobenzotrichloride

Cat. No.: B076638
CAS No.: 13014-24-9
M. Wt: 264.4 g/mol
InChI Key: ATYLRBXENHNROH-UHFFFAOYSA-N
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Description

3,4,alpha,alpha,alpha-pentachlorotoluene is a slightly opaque pale yellow liquid. (NTP, 1992)

Properties

IUPAC Name

1,2-dichloro-4-(trichloromethyl)benzene
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InChI

InChI=1S/C7H3Cl5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
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InChI Key

ATYLRBXENHNROH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)Cl
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Molecular Formula

C7H3Cl5
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID2025840
Record name 1,2-Dichloro-4-(trichloromethyl)benzene
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Molecular Weight

264.4 g/mol
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Physical Description

3,4,alpha,alpha,alpha-pentachlorotoluene is a slightly opaque pale yellow liquid. (NTP, 1992)
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Boiling Point

541.6 °F at 760 mmHg (NTP, 1992)
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Density

1.591 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

2 mmHg at 77 °F ; 7 mmHg at 122 °F; 12 mmHg at 158 °F (NTP, 1992)
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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CAS No.

13014-24-9
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Record name 1,2-Dichloro-4-(trichloromethyl)benzene
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Record name 3,4-Dichlorophenyltrichloromethane
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Record name 3,4-Dichlorobenzotrichloride
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Record name Benzene, 1,2-dichloro-4-(trichloromethyl)-
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Record name 3,4-DICHLOROPHENYLTRICHLOROMETHANE
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Melting Point

78.4 °F (NTP, 1992)
Record name 3,4,ALPHA,ALPHA,ALPHA-PENTACHLOROTOLUENE
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Synthesis routes and methods I

Procedure details

In this apparatus, a mixture of 1,725 g (7.5 moles) of 4-chlorobenzotrichloride and 12 g (0.075 mole) of FeCl3 was heated to 70° C. and circulated. The introduction of 585 g (8.25 moles) of chlorine gas was then started. (chlorine gas was fed in at a rate such that no chlorine was detectable in the exit gas.) The reaction was complete after 5 hours. 2 liters of dilute hydrochloric acid were added to the reaction mixture and the organic phase was separated off, washed twice with 2 liters of water and dried over CaCl2. Subsequent fractional distillation gave 1,824 g of 3,4-dichlorobenzotrichloride (92% of theory) (98% purity according to a gas chromatogram), of boiling point 138°-140° C. at 12 mbar.
Quantity
7.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
585 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 57.5 g (250 mmol) of p-chlorobenzotrichloride, 1.5 g (9.2 mmol) of iron(III) chloride and 28 g (272 mmol) of sulphur dichloride was warmed to 80° C. for 3 hours. Thereafter, it was worked up in the manner indicated in Example 1. 34 g of 3,4-dichlorobenzotrichloride were thus obtained.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Chlorine gas was passed into a mixture of 115 g (0.5 mol) of p-chlorobenzotrichloride and 0.8 g (6 mmol) of aluminum chloride for 8.5 hours at 60° to 80° C. The mixture was then worked up by adding 200 ml of ice-cooled dilute hydrochloric acid to the reaction mixture, filtering off the solid constituents, separating off the organic phase from the filtrate, washing the organic phase five times with, in each case, 100 ml of water, then drying it over calcium chloride and subsequently distilling it over a packed column of 60 cm in length and having a silvered casing of glass. In this procedure, 100 g (75.6% of theory) of 3,4-dichlorobenzotrichloride (purity 99%) of boiling point 87° to 97° C./0.22 mm Hg were obtained. The purity and the structure of the product were unequivocally determined by a gas chromatogram and by a nuclear-magnetic resonance spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichlorobenzotrichloride
Reactant of Route 2
3,4-Dichlorobenzotrichloride
Reactant of Route 3
3,4-Dichlorobenzotrichloride
Reactant of Route 4
3,4-Dichlorobenzotrichloride
Reactant of Route 5
3,4-Dichlorobenzotrichloride
Reactant of Route 6
3,4-Dichlorobenzotrichloride

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